[(1e)-1-Nitroprop-1-En-2-Yl]benzene

Catalog No.
S3394156
CAS No.
15795-70-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1e)-1-Nitroprop-1-En-2-Yl]benzene

CAS Number

15795-70-7

Product Name

[(1e)-1-Nitroprop-1-En-2-Yl]benzene

IUPAC Name

[(E)-1-nitroprop-1-en-2-yl]benzene

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+

InChI Key

KFNFMBKUWFTFAE-BQYQJAHWSA-N

SMILES

CC(=C[N+](=O)[O-])C1=CC=CC=C1

Canonical SMILES

CC(=C[N+](=O)[O-])C1=CC=CC=C1

Isomeric SMILES

C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1

[(1E)-1-Nitroprop-1-En-2-Yl]benzene, also known as (E)-1-phenyl-2-nitropropene, is an organic compound with the molecular formula C9H9NO2C_9H_9NO_2 and a molecular weight of approximately 163.18 g/mol. This compound features a nitro group attached to a propene chain adjacent to a phenyl group, giving it significant reactivity and utility in organic synthesis. It typically appears as a light orange to yellow crystalline solid with a melting point ranging from 61°C to 65°C .

, particularly in the synthesis of more complex organic molecules. Key reactions include:

  • Reduction Reactions: It can be reduced to produce amphetamine derivatives, where the nitro group is converted into an amine group. Common reducing agents include lithium aluminium hydride and sodium borohydride, often in solvents like isopropyl alcohol or tetrahydrofuran .
  • Henry Reaction: This compound can undergo a Henry reaction, where it acts as a reactant in the formation of β-nitro alcohols, which can then be dehydrated to yield nitroalkenes .

The biological activity of [(1E)-1-Nitroprop-1-En-2-Yl]benzene primarily relates to its derivatives, particularly amphetamines. These compounds have stimulant properties and are used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The pharmacological effects are attributed to their action on neurotransmitter systems, particularly dopamine and norepinephrine .

The synthesis of [(1E)-1-Nitroprop-1-En-2-Yl]benzene typically involves the following steps:

  • Nitroaldol Reaction: The initial step involves the reaction between benzaldehyde and nitroethane in the presence of a basic catalyst such as n-butylamine. This reaction is a variant of the Knoevenagel condensation .
  • Dehydration: The β-nitro alcohol formed is dehydrated to yield [(1E)-1-Nitroprop-1-En-2-Yl]benzene, with water being removed from the reaction mixture.
  • Alternative Methods: Recent advancements include microwave-assisted methods that allow for solventless synthesis, enhancing efficiency and reducing byproducts .

[(1E)-1-Nitroprop-1-En-2-Yl]benzene finds applications primarily in:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of psychoactive substances, particularly amphetamines like Adderall .
  • Organic Synthesis: Due to its reactivity, it is used in various organic reactions to create more complex structures, including those required in medicinal chemistry.

Studies on [(1E)-1-Nitroprop-1-En-2-Yl]benzene's interactions primarily focus on its derivatives' effects on biological systems. These interactions include:

  • Neurotransmitter Modulation: Its reduction products interact with neurotransmitter systems, influencing mood and behavior.
  • Toxicological Assessments: As with many nitro compounds, understanding their metabolic pathways and potential toxic effects is crucial for safety evaluations in pharmaceutical applications.

Several compounds share structural similarities with [(1E)-1-Nitroprop-1-En-2-Yl]benzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
PhenylacetoneC9H10OPrecursor for methamphetamine; lacks nitro group
3,4-MethylenedioxyamphetamineC11H15NO3Contains methylenedioxy group; used as an entactogen
3,4-MethylenedioxymethamphetamineC11H15NO3Known as MDMA; psychoactive properties
2-NitropropaneC3H7NO2Simple structure; used in organic synthesis

The uniqueness of [(1E)-1-Nitroprop-1-En-2-Yl]benzene lies in its specific arrangement of functional groups that enable its role as a precursor for various psychoactive substances while also participating actively in organic synthesis reactions.

XLogP3

2.8

Wikipedia

[(1E)-1-nitroprop-1-en-2-yl]benzene

Dates

Modify: 2023-07-26

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